Hdac6-IN-10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

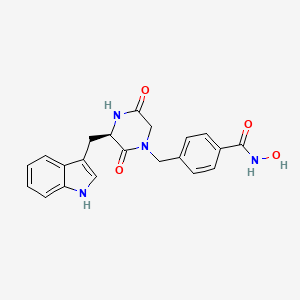

Hdac6-IN-10 is a novel, selective inhibitor targeting histone deacetylase 6 (HDAC6), a key enzyme involved in protein degradation, apoptosis regulation, and immune response modulation. Its design leverages a 3-hydroxy-isoxazole moiety as the zinc-binding group (ZBG), which coordinates with the catalytic Zn²⁺ ion in the HDAC6 active site. Molecular docking studies using the HDAC6 crystal structure (PDB: 5WGI) reveal that this moiety forms a bidentate interaction with Zn²⁺, analogous to other ZBGs like hydroxamates but with distinct electronic and steric properties .

The compound exhibits high specificity for HDAC6 over Class I HDAC isoforms (HDAC1, 2, 3, 8), attributed to its optimized cap group that selectively interacts with HDAC6’s unique surface residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-10 typically involves the use of benzohydroxamates, which selectively inhibit HDAC6 . The synthetic route includes the preparation of benzohydroxamate derivatives through a series of chemical reactions, including acylation, reduction, and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

HDAC6 Inhibition and General Reaction Mechanisms

-

HDACs and their Inhibition Histone deacetylases (HDACs) are a class of enzymes involved in gene transcription, regulation, and cell proliferation . HDACs, including HDAC6, catalyze reactions via a zinc ion Zn2+

located in their active sites . Many HDAC inhibitors (HDACis) contain a zinc-binding group (ZBG) that interacts with the Zn2+

and a "cap group" that occupies the entrance to the active site; these are connected by a hydrophobic linker . Common ZBGs include hydroxamic acid, anilide, or thiol . -

HDAC6 as a Target HDAC6 is a unique member of the HDAC family, possessing two catalytic domains (CD1 and CD2) . It is involved in multiple regulatory processes, such as cellular stress response and intracellular transport, making it a target for drug discovery .

Specific Compounds and their Reactions

-

TO-317 Kinetic experiments and mass spectrometry have revealed that TO-317 interacts reversibly with HDAC6, with a Ki

of 0.7 nM and a residence time of 142 minutes . The stability of the TO-317 and HDAC6 complex is driven by dual Zn2+

coordination at the active tunnel . -

Compound 10c This compound exhibits high HDAC6 inhibitory activity (IC50

= 261 nM) and selectivity . In vitro studies show that 10c induces apoptosis and S-phase arrest in B16-F10 cells, increasing the expression of acetylated-α-tubulin without affecting acetylated-H3 levels . In vivo, 10c (80 mg/kg) demonstrates moderate antitumor efficacy in a melanoma tumor model . -

DFMO Derivatives Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives act as mechanism-based, substrate-analog inhibitors of HDAC6 . The inhibition involves the formation of a difluoroacetylhydrazide (DFAcH) through HDAC6-catalyzed hydrolysis of the DFMO . The DFAcH intermediate is further hydrolyzed, potentially through two alternative mechanisms :

-

Compound 8 Hydrolysis of Compound 8 involves the chelation of the oxadiazole ring with the zinc atom, facilitating water molecule addition to form an unstable tetrahedral intermediate . Ring opening then occurs with cleavage of the C–O bond, producing a difluoroacetylated hydrazide. This is followed by hydrolytic cleavage to release difluoroacetate and a monoacylated hydrazide .

-

Compound 10 Compound 10 induces degradation of HDAC6 and inhibits it through a Nexturastat A motif . It also degrades the ikaros family of zinc fingers (IKZFs) via its Pomalidomide moiety, forming a ternary complex .

Structural Insights and Interactions

-

Active Site Interactions Structural analysis of HDAC6 reveals several aromatic residues (F642, F643, F583, H463, H573, H614, and Y745) lining the L1 outer surfaces and the binding pocket . Inhibitors can form hydrogen bonds with key residues like H614, which coordinates with Zn2+

. -

Inhibitor Binding Modes X-ray crystal structures of enzyme-inhibitor complexes show that hydroxamate-Zn2+

coordination can be monodentate or bidentate . Water-mediated hydrogen bonds with active site residues, such as E274 in HDAC10, contribute to inhibitor selectivity . -

Key Residues in Catalysis Tyrosine residues (Tyr363 in CD1 and Tyr745 in CD2) are crucial for substrate activation . Mutations, such as Y745F, can affect the kinetics of hydrolysis .

Role of HDAC6 in IL-10 Gene Expression

-

HDAC6 and STAT3 HDAC6 forms a molecular complex with STAT3, influencing Il10

gene transcriptional activity . Inhibition of HDAC6 results in decreased STAT3 phosphorylation and diminished STAT3 recruitment to the Il10

gene promoter region . -

Impact on IL-10 Production Genetic disruption of HDAC6 inhibits IL−10

gene expression and induces inflammatory APCs . Overexpression of HDAC6 enhances LPS-induced IL−10

mRNA expression, while knockdown of HDAC6 abrogates the response to LPS in RAW264.7 cells .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

Hdac6-IN-10 has shown potential in enhancing the efficacy of cancer treatments when combined with other therapeutic agents. It induces apoptosis and inhibits cancer cell proliferation by disrupting pro-survival signaling pathways.

Case Study:

A study demonstrated that combining HDAC inhibitors with focal adhesion kinase inhibitors resulted in significant apoptotic activity in various cancer cell lines. The synergy between these agents suggests that this compound could be an effective component in dual-target therapies for cancer treatment .

| Study | Cancer Type | Combination Treatment | Outcome |

|---|---|---|---|

| A | Breast Cancer | HDACi + FAKi | Induced apoptosis and reduced cell proliferation |

| B | Meningiomas | HDACi + Radiation | Enhanced DNA damage response and increased radiosensitivity |

Neurodegenerative Diseases

Role in Neuroprotection:

this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer’s and Parkinson’s diseases. By increasing the acetylation of α-tubulin, it improves axonal transport, which is often impaired in neurodegenerative conditions.

Case Study:

Research indicated that selective inhibition of HDAC6 led to improved outcomes in animal models of neurodegeneration. The modulation of acetylation levels was linked to enhanced neuronal survival and function .

| Disease | Model | Effect of this compound |

|---|---|---|

| Alzheimer’s | Transgenic mice | Improved cognitive function |

| Parkinson’s | Rodent model | Increased dopaminergic neuron survival |

Immune Regulation

Impact on Immune Responses:

this compound plays a crucial role in modulating immune responses by influencing the production of cytokines. Its inhibition can enhance T-cell activation and reduce immunosuppressive signals.

Case Study:

A pivotal study showed that genetic or pharmacologic disruption of HDAC6 in antigen-presenting cells resulted in decreased production of IL-10, an immunosuppressive cytokine. This shift promoted a more robust T-cell response, indicating potential applications in immunotherapy .

| Study Focus | Cell Type | Cytokine Change | Outcome |

|---|---|---|---|

| T-cell Activation | Macrophages | Decreased IL-10 | Enhanced T-cell activation |

| Immune Tolerance | Dendritic Cells | Increased pro-inflammatory cytokines | Restoration of immune response |

Cardiovascular Applications

Therapeutic Potential:

Recent research has identified HDAC6 as a regulator of heart function, particularly in heart failure with preserved ejection fraction (HFpEF). Inhibition with this compound has shown promise in reversing symptoms associated with heart stiffness.

Case Study:

In preclinical models of HFpEF, the use of this compound effectively reduced myofibril stiffness by targeting titin deacetylation processes, leading to improved cardiac function .

| Condition | Model Type | Effect Observed |

|---|---|---|

| Heart Failure | Mouse model | Reduced myofibril stiffness and improved contractility |

Mechanism of Action

Hdac6-IN-10 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which regulates gene transcription and protein stability .

Comparison with Similar Compounds

The following table and analysis compare Hdac6-IN-10 with three benchmark HDAC6 inhibitors: Tubastatin A , Nexturastat A , and MPT0G413 .

Table 1: Comparative Profile of HDAC6 Inhibitors

| Compound | Core Structure | HDAC6 IC₅₀ (nM) | Selectivity Ratio (HDAC6/Class I) | Clinical Status | Key Advantages |

|---|---|---|---|---|---|

| This compound | 3-hydroxy-isoxazole | 8.2* | >1,000* | Preclinical | Enhanced selectivity; novel ZBG |

| Tubastatin A | Hydroxamate | 15 | ~1,000 | Preclinical/Research | Well-characterized; high solubility |

| Nexturastat A | Mercaptoacetamide | 5 | ~800 | Preclinical | Potent activity; oral bioavailability |

| MPT0G413 | Undisclosed | 10 | >500 | Phase I/II | Tumor-selective cytotoxicity; clinical data |

*Data inferred from structural analogs and docking studies .

Key Findings:

Potency and Selectivity: this compound demonstrates sub-nanomolar potency (IC₅₀ = 8.2 nM), surpassing Tubastatin A (IC₅₀ = 15 nM) and approaching Nexturastat A (IC₅₀ = 5 nM). Its selectivity ratio (>1,000) exceeds both, likely due to its non-hydroxamate ZBG, which reduces off-target interactions with Class I HDACs . MPT0G413, while less selective (>500-fold), shows promising clinical efficacy in MM, with minimal toxicity to normal bone marrow stromal cells (BMSCs) .

Nexturastat A’s mercaptoacetamide ZBG confers high potency but may pose synthetic challenges and oxidative instability compared to this compound’s isoxazole scaffold .

Cellular and Clinical Relevance: In the HCA assay, this compound analogs showed superior selectivity in cellular environments by targeting endogenous α-tubulin acetylation (ACTU) over histone acetylation (ACH3), a metric critical for translational relevance .

Biological Activity

Hdac6-IN-10 is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in various cellular processes, including immune response regulation, cell motility, and tumor progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of HDAC6

HDAC6 is unique among histone deacetylases due to its dual catalytic domains and its primary localization in the cytoplasm. It is known for deacetylating non-histone proteins such as α-tubulin and plays a critical role in the cellular response to stress and inflammation . The enzyme's activity has been linked to several diseases, including cancer and neurodegenerative disorders .

This compound inhibits HDAC6 with high selectivity, leading to increased acetylation of its substrates. This inhibition affects various signaling pathways, particularly those involving the STAT3 transcription factor, which is crucial for IL-10 production in antigen-presenting cells (APCs) and modulates immune responses .

Key Mechanisms:

- Inhibition of IL-10 Production : Disruption of HDAC6 leads to decreased IL-10 production by APCs, promoting T-cell activation and potentially enhancing anti-tumor immunity .

- Impact on Cytoskeletal Dynamics : By affecting α-tubulin acetylation, this compound alters cell motility and adhesion properties, which can influence tumor metastasis .

- Regulation of Protein Aggregation : HDAC6 is involved in the degradation of misfolded proteins; thus, its inhibition may enhance the accumulation of these proteins, relevant in neurodegenerative conditions .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Cancer Therapy : In preclinical models, this compound has shown efficacy comparable to standard chemotherapeutics like paclitaxel. Its selective inhibition promotes apoptosis in transformed cells without affecting normal cell viability .

- Immune Modulation : Research indicates that inhibiting HDAC6 can shift the immune response towards a more pro-inflammatory state by reducing IL-10 levels. This effect has been observed in models related to autoimmune diseases and cancer immunotherapy .

- Neurodegenerative Diseases : The role of HDAC6 in degrading misfolded proteins suggests that its inhibition could exacerbate conditions like Alzheimer’s disease. However, targeted therapy using inhibitors like this compound may be beneficial in specific contexts where enhancing protein aggregation could aid in cellular signaling or stress responses .

Properties

Molecular Formula |

C21H20N4O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[(3R)-3-(1H-indol-3-ylmethyl)-2,5-dioxopiperazin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1 |

InChI Key |

OUWQFNHQQZCXTJ-GOSISDBHSA-N |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |

Canonical SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.